molecular formula C15H26O2 B14722881 Cyclopentyl 4-cyclohexylbutanoate CAS No. 6282-59-3

Cyclopentyl 4-cyclohexylbutanoate

Cat. No.: B14722881
CAS No.: 6282-59-3
M. Wt: 238.37 g/mol
InChI Key: IKWKABHFKRBPOZ-UHFFFAOYSA-N
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Description

Cyclopentyl 4-cyclohexylbutanoate is an organic compound with the molecular formula C15H26O2 It is a member of the ester family, characterized by the presence of a cyclopentyl group attached to a 4-cyclohexylbutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentyl 4-cyclohexylbutanoate can be synthesized through esterification reactions. One common method involves the reaction of cyclopentanol with 4-cyclohexylbutanoic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to promote the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 4-cyclohexylbutanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Cyclopentyl 4-cyclohexylbutanoic acid.

    Reduction: Cyclopentyl 4-cyclohexylbutanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Cyclopentyl 4-cyclohexylbutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s structural properties make it useful in studying ester hydrolysis and enzyme-catalyzed reactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopentyl 4-cyclohexylbutanoate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, leading to the formation of cyclopentanol and 4-cyclohexylbutanoic acid. These products can further participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentyl acetate
  • Cyclohexyl acetate
  • Butyl cyclohexylcarboxylate

Uniqueness

Cyclopentyl 4-cyclohexylbutanoate is unique due to its combination of cyclopentyl and cyclohexyl groups, which impart distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where other esters may not be suitable.

Properties

CAS No.

6282-59-3

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

cyclopentyl 4-cyclohexylbutanoate

InChI

InChI=1S/C15H26O2/c16-15(17-14-10-4-5-11-14)12-6-9-13-7-2-1-3-8-13/h13-14H,1-12H2

InChI Key

IKWKABHFKRBPOZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCCC(=O)OC2CCCC2

Origin of Product

United States

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